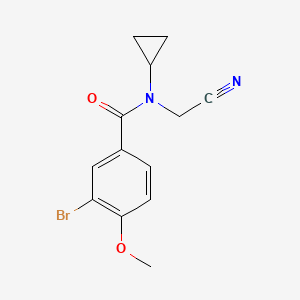

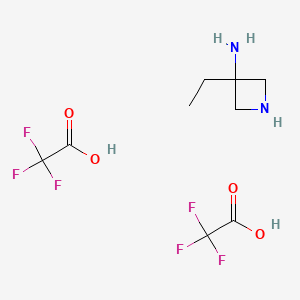

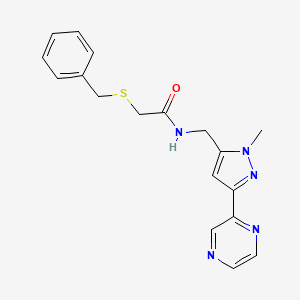

![molecular formula C24H23N3O2 B2990573 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 476634-01-2](/img/structure/B2990573.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are of significant interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Antiprotozoal and antigiardial activities of various benzimidazole derivatives were also reported .

Synthesis Analysis

A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is often planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives often involve the use of reactive intermediates . The synthesized compounds are characterized by spectral data .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Applications De Recherche Scientifique

Polymer Synthesis and Characterization

- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide and its derivatives are utilized in the synthesis of novel aromatic polyimides. These polymers demonstrate solubility in organic solvents and have high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen (Butt et al., 2005).

Thermal Fragmentation and Rearrangement

- The thermal fragmentation and rearrangement of derivatives of this compound have been studied. These processes lead to the formation of benzimidazoles, benzonitrile, and other compounds, indicating a complex chemical behavior under thermal conditions (Gaber et al., 2011).

Role in Therapeutics and Pharmacology

- Benzimidazole derivatives, including this compound, play a significant role in therapeutics as antiulcer and anthelmintic drugs. These derivatives also exhibit diverse pharmacological activities like antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties (Salahuddin et al., 2017).

Anticancer Agent Potential

- Specific derivatives of this compound have been synthesized and evaluated as potential anticancer agents, showing promising cytotoxicity against various human neoplastic cell lines (Romero-Castro et al., 2011).

Antimicrobial Activity

- Novel derivatives of this compound have shown significant broad-spectrum antimicrobial activity against bacterial and fungal strains, suggesting their potential use in antimicrobial treatments (Padalkar et al., 2014).

Antioxidant Properties

- Benzimidazole derivatives exhibit in vitro effects on lipid peroxidation levels in rat liver microsomal assays, suggesting their potential antioxidant properties (Kuş et al., 2004).

Inhibition of Cancer Cell Proliferation

- Certain benzimidazole derivatives inhibit the proliferation of MDA-MB-231 human breast cancer cells, demonstrating their potential in cancer treatment (Thimmegowda et al., 2008).

Emission Enhancement in Aggregates

- Phenylbenzoxazole-based organic compounds related to this compound show enhanced emission in aggregated states, which is significant for applications in organic light-emitting diodes and other photonic devices (Qian et al., 2012).

DNA Interaction and Antitumor Activity

- Bisbenzimidazole compounds derived from this compound show binding to the DNA minor groove and exhibit antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Mann et al., 2001).

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives are known to form hydrogen bonds with biological enzymes and receptors and participate in π–π and hydrophobic interactions . This interaction could be related to its mechanism of action.

Biochemical Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the benzimidazole moiety, which is known to interact with various biological targets, suggests that the compound may have significant bioavailability .

Result of Action

Benzimidazole derivatives are known to exert moderate to high ability to scavenge peroxyl radicals . This suggests that the compound may have antioxidant activity.

Action Environment

The benzimidazole moiety is known to interact with various biological targets, suggesting that the compound’s action may be influenced by the biological environment .

Orientations Futures

The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . Benzimidazole derivatives, due to their diverse biological activity, continue to be an area of active research.

Propriétés

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-3-16-29-20-14-10-18(11-15-20)24(28)25-19-12-8-17(9-13-19)23-26-21-6-4-5-7-22(21)27-23/h4-15H,2-3,16H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUNDTKCGPFWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

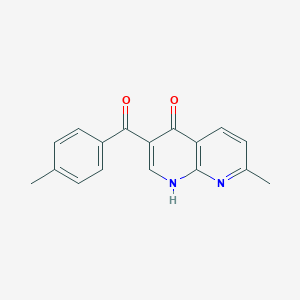

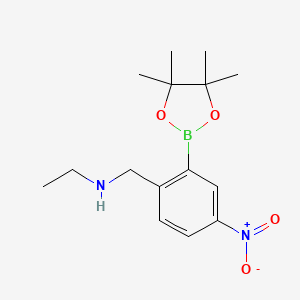

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)

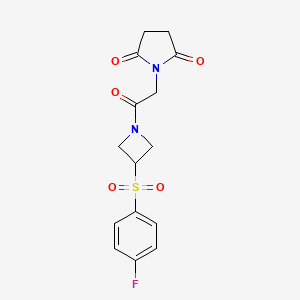

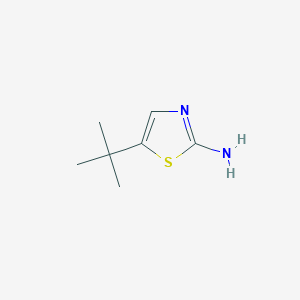

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)

![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)

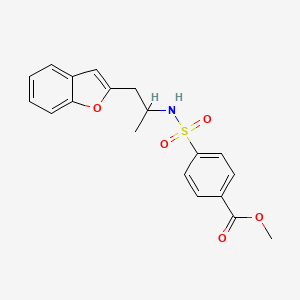

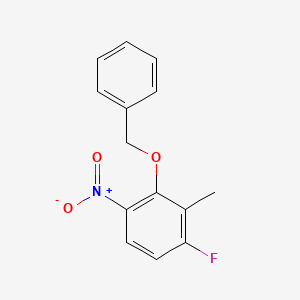

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)